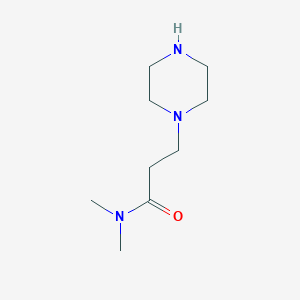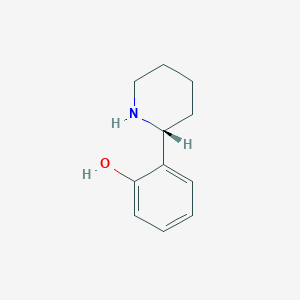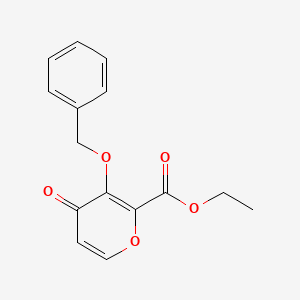
6-Bromo-8-méthylquinoléine-4-ol
Vue d'ensemble
Description
6-Bromo-8-methylquinoline-4-ol is a heterocyclic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-8-methylquinoline-4-ol can be represented by the SMILES notation:CC1=C2C(=CC(=C1)Br)C(=O)C=CN2 .
Applications De Recherche Scientifique
Chimie Médicinale
Les motifs quinoléine, tels que le 6-Bromo-8-méthylquinoléine-4-ol, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bio-réponses .
Applications Anticancéreuses
Les dérivés de la quinoléine ont montré des activités anticancéreuses significatives . Les caractéristiques structurelles uniques du this compound, y compris les substituants brome et méthyle, permettent le développement de thérapies ciblées qui traitent un large éventail de conditions de santé .
Applications Antimicrobiennes
La plupart des dérivés de la quinoléine présentent une bonne activité antimicrobienne contre diverses espèces microbiennes Gram-positives et Gram-négatives . Une nouvelle série de dérivés de la quinoléine a été synthétisée à partir de la 6-hydroxy-3,4-dihydroquinolin-2(1H)-one et évaluée pour son potentiel antimicrobien .
Applications Anti-inflammatoires et Antioxydantes
Les dérivés de la quinoléine ont montré des effets anti-inflammatoires et antioxydants . Ces propriétés les rendent précieux dans le traitement des maladies où l'inflammation et le stress oxydatif jouent un rôle important.
Applications Antimalariennes
La quinoléine et ses dérivés ont été largement utilisés dans le traitement du paludisme . La quinine et ses dérivés, qui contiennent un système cyclique quinoléine, ont été utilisés pour traiter le paludisme .
Synthèse d'Hétérocycles
Le composé peut être utilisé comme élément constitutif pour la synthèse de divers hétérocycles. Ses caractéristiques structurelles uniques en font un outil précieux dans la synthèse de molécules complexes.
Sonde Fluorescente pour les Biomolécules
La 4-Bromo-8-méthylquinoléine peut être utilisée comme sonde fluorescente pour les biomolécules. Cette application est particulièrement utile en recherche biologique où la visualisation de biomolécules spécifiques est requise.
Ligand pour les Ions Métalliques
La 4-Bromo-8-méthylquinoléine peut être utilisée comme ligand pour les ions métalliques. Cela la rend précieuse dans le domaine de la chimie de coordination et dans la synthèse de cadres métallo-organiques.
Analyse Biochimique
Biochemical Properties
6-Bromo-8-methylquinoline-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, 6-Bromo-8-methylquinoline-4-ol can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of 6-Bromo-8-methylquinoline-4-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis, a programmed cell death mechanism, in cancer cells by activating caspases, which are proteases involved in the apoptotic process . Furthermore, 6-Bromo-8-methylquinoline-4-ol has been observed to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .
Molecular Mechanism
At the molecular level, 6-Bromo-8-methylquinoline-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, leading to downstream effects on cellular signaling pathways . Additionally, 6-Bromo-8-methylquinoline-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-methylquinoline-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-8-methylquinoline-4-ol remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-methylquinoline-4-ol vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-8-methylquinoline-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell . Additionally, the compound can modulate the activity of metabolic enzymes, altering the balance of anabolic and catabolic processes .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-methylquinoline-4-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes .
Subcellular Localization
The subcellular localization of 6-Bromo-8-methylquinoline-4-ol is critical for its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can localize to the mitochondria, influencing mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications play a role in directing 6-Bromo-8-methylquinoline-4-ol to specific cellular compartments .
Propriétés
IUPAC Name |
6-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYDTPGXGNMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656136 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-88-5 | |
| Record name | 6-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


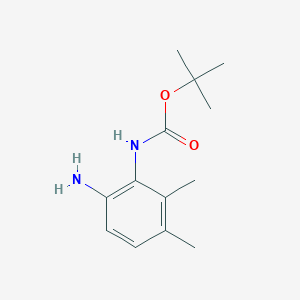
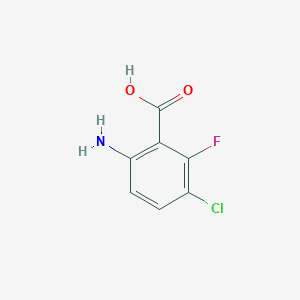
![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)
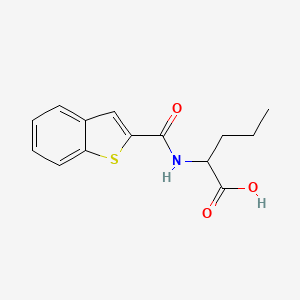
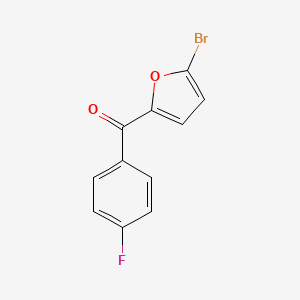
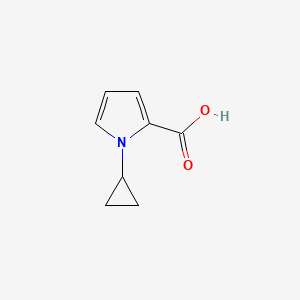
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)


